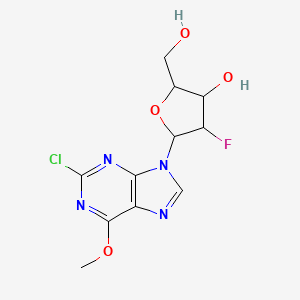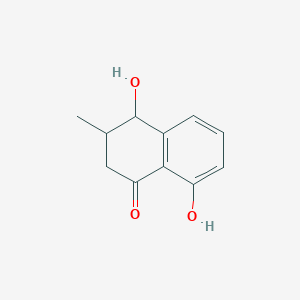
Acotiamide Impurity 6 Maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acotiamide Impurity 6 Maleate is a chemical compound that serves as an impurity in the synthesis of Acotiamide, a drug used for the treatment of functional dyspepsia. Functional dyspepsia is a condition characterized by postprandial fullness, upper abdominal bloating, and early satiation. This impurity is used as an internal standard to detect the concentration of Acotiamide in plasma with high purity.
Méthodes De Préparation
The synthesis of Acotiamide Impurity 6 Maleate involves multiple steps, starting from basic raw materials such as 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine. The process includes a series of reactions, purification, and salt formation steps to yield the final product. The industrial production methods are designed to ensure high purity and consistency, adhering to stringent quality control measures.
Analyse Des Réactions Chimiques
Acotiamide Impurity 6 Maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Acotiamide Impurity 6 Maleate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the accuracy and precision of measurements.
Biology: It helps in studying the metabolic pathways and interactions of Acotiamide in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Acotiamide.
Industry: It is employed in quality control processes to detect and quantify impurities in pharmaceutical formulations
Mécanisme D'action
The mechanism of action of Acotiamide Impurity 6 Maleate is not well-documented. Acotiamide itself works by enhancing gastric motility and accelerating gastric emptying. It achieves this by inhibiting the enzyme acetylcholinesterase, which increases the levels of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract .
Comparaison Avec Des Composés Similaires
Acotiamide Impurity 6 Maleate can be compared with other impurities and related compounds of Acotiamide:
Acotiamide Impurity 5: Another impurity formed during the synthesis of Acotiamide.
Acotiamide Impurity 9: A related compound with similar structural features.
Acotiamide Hydrochloride Trihydrate: The active pharmaceutical ingredient in Acotiamide formulations
Each of these compounds has unique properties and roles in the synthesis and quality control of Acotiamide, highlighting the importance of this compound in ensuring the purity and efficacy of the final drug product.
Propriétés
Formule moléculaire |
C26H36N4O9S |
|---|---|
Poids moléculaire |
580.7 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C22H32N4O5S.C4H4O4/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5;5-3(6)1-2-4(7)8/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
YKSFNGAJFVKGIY-WLHGVMLRSA-N |
SMILES isomérique |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12103692.png)

![(4R)-4-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B12103705.png)






![3a,5a,5b,8,8,11a-Hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B12103744.png)


![5-Methoxy-2-{[(2-methoxyethyl)amino]methyl}phenol](/img/structure/B12103762.png)
![2-[2,6-Bis(phenylmethoxycarbonylamino)hexanoylamino]-3-hydroxypropanoic acid](/img/structure/B12103764.png)
